Nandrolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.09 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Muscle Wasting Conditions

Nandrolone's ability to promote muscle growth and protein synthesis has made it a potential treatment for muscle wasting conditions like cachexia, a severe loss of muscle mass that can occur in chronic illnesses such as HIV/AIDS and chronic obstructive pulmonary disease (COPD) [, ]. Studies have shown that nandrolone can increase lean body mass and muscle strength in patients with these conditions [, ].

Bone Health

Early research explored nandrolone's potential for treating osteoporosis due to its effects on bone metabolism. Nandrolone appears to increase calcium absorption and decrease bone breakdown []. However, its use for osteoporosis is not widespread due to concerns about side effects and the availability of alternative treatments [].

Anemia

Some studies suggest nandrolone might be beneficial in treating certain types of anemia, particularly aplastic anemia, a condition where the bone marrow doesn't produce enough red blood cells []. However, more research is needed to confirm its efficacy and establish a standard treatment protocol [].

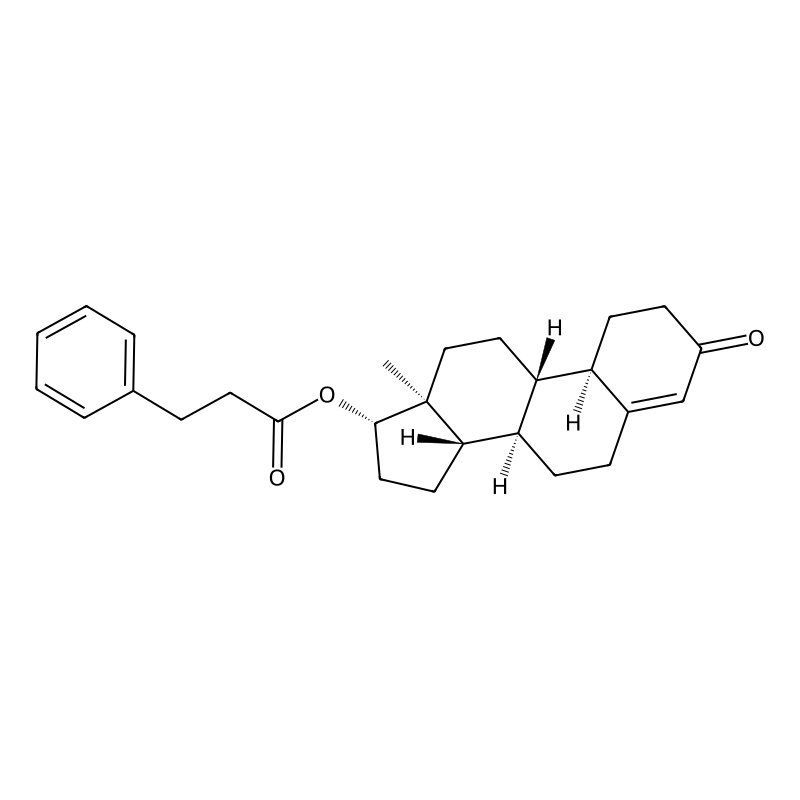

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone. It belongs to the class of compounds known as anabolic steroids and is characterized by its potent anabolic properties with relatively lower androgenic effects. Nandrolone is primarily used in medical settings to treat conditions such as anemia associated with chronic kidney disease, osteoporosis, and muscle wasting disorders. The compound is typically administered in esterified forms, such as nandrolone decanoate or nandrolone phenylpropionate, to prolong its action in the body .

Nandrolone undergoes various metabolic transformations within the body. It is primarily metabolized in the liver through reduction pathways, leading to several metabolites, including:

- 5α-Dihydronandrolone

- 19-Norandrosterone

- 19-Noretiocholanolone

These metabolites can be detected in urine and are often monitored in doping tests . The conversion of nandrolone to its active forms involves enzymatic reactions catalyzed by enzymes such as 5α-reductase and 17β-hydroxysteroid dehydrogenase .

Nandrolone exerts its effects primarily through interaction with the androgen receptor. Upon binding, it activates the receptor, leading to a series of cellular events that promote protein synthesis and muscle growth. This mechanism also involves modulation of various signaling pathways, including the activation of insulin-like growth factor 1 and other transcription factors that regulate gene expression related to muscle hypertrophy and repair . Notably, nandrolone has a lower affinity for sex hormone-binding globulin compared to testosterone, which contributes to its unique pharmacological profile .

The synthesis of nandrolone can be achieved through several methods. One common approach involves the Birch reduction of estradiol, where the phenolic hydroxyl group is methylated followed by reduction of the aromatic ring using lithium in liquid ammonia. This process yields an enol ether that is subsequently hydrolyzed and isomerized to form nandrolone . Additionally, nandrolone can be synthesized via acylation processes involving various acid derivatives to produce esterified forms for medical use .

Nandrolone is utilized in various therapeutic contexts, including:

- Anemia Treatment: Particularly effective in treating anemia associated with chronic kidney disease by stimulating erythropoiesis.

- Muscle Wasting Disorders: Aids in muscle regeneration and growth in patients suffering from conditions that lead to muscle loss.

- Osteoporosis: Used to enhance bone density and strength.

Despite its medical applications, nandrolone is frequently misused in sports for performance enhancement due to its anabolic properties .

Nandrolone shares structural similarities with other anabolic steroids but exhibits unique properties that differentiate it from them. Below is a comparison with some similar compounds:

| Compound | Chemical Structure | Anabolic Activity | Androgenic Activity | Unique Features |

|---|---|---|---|---|

| Testosterone | C19H28O2 | High | High | Primary male sex hormone |

| Stanozolol | C21H32N2O | Moderate | Low | Used for cutting cycles |

| Methandrostenolone | C20H28O2 | High | Moderate | Popular among bodybuilders |

| Oxandrolone | C19H28O3 | Moderate | Low | Often used for weight gain without water retention |

| Boldenone | C21H28O3 | High | Moderate | Known for promoting lean muscle gains |

Nandrolone's unique advantage lies in its ability to promote muscle growth while minimizing androgenic side effects compared to testosterone and other steroids. This makes it particularly appealing for therapeutic use as well as among athletes seeking performance enhancement .

Nandrolone demonstrates exceptional binding affinity for the androgen receptor, with a relative binding affinity of 154% compared to testosterone [1]. This enhanced binding affinity represents a fundamental pharmacodynamic characteristic that underlies the compound's potent anabolic effects. The superior binding profile emerges from specific structural modifications inherent to the 19-nortestosterone framework, particularly the absence of the methyl group at the C19 position [2].

Comparative binding studies reveal that nandrolone exhibits stronger androgen receptor binding than testosterone in both skeletal muscle and prostate tissue, with relative binding affinities ranging from 154-155% of testosterone's binding capacity [3] [4]. This binding superiority is maintained across different tissue types, though the functional consequences vary significantly depending on the presence of 5α-reductase activity in target tissues [2].

The selectivity profile of nandrolone binding demonstrates tissue-specific variations that contribute to its favorable anabolic-to-androgenic ratio. In tissues devoid of 5α-reductase activity, such as skeletal muscle, nandrolone maintains its high binding affinity and produces pronounced anabolic effects [2]. Conversely, in tissues with high 5α-reductase content, such as the prostate, nandrolone is converted to dihydronandrolone, which exhibits significantly reduced androgen receptor binding affinity compared to dihydrotestosterone [2] [5].

Mechanistic studies indicate that nandrolone binding to the androgen receptor induces conformational changes that facilitate release from heat shock protein 90 (Hsp90) and subsequent nuclear translocation [5]. This binding event triggers increased expression and phosphorylation of Hsp90, providing indirect evidence of androgen receptor activation and downstream signaling pathway engagement [5].

Anabolic-to-Androgenic Activity Ratios and Structural Determinants

The anabolic-to-androgenic activity ratio of nandrolone represents one of its most clinically significant pharmacodynamic properties. Nandrolone demonstrates potency ratios ranging from 3.29-4.92 for anabolic effects and 0.31-0.41 for androgenic effects, yielding an overall anabolic-to-androgenic ratio of approximately 10:1 [5] [6]. This ratio significantly exceeds that of testosterone, which maintains a 1:1 ratio between anabolic and androgenic activities [7].

The favorable activity ratio stems from specific structural determinants within the nandrolone molecule. The 19-nor modification creates a compound that maintains high binding affinity for the androgen receptor while exhibiting differential metabolism in various target tissues [2]. The critical structural feature underlying this selectivity is the interaction with 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone [2].

In contrast to testosterone, which gains potency through 5α-reduction, nandrolone experiences a reduction in androgen receptor binding affinity when metabolized by 5α-reductase to dihydronandrolone [2] [5]. This metabolic pattern explains the relatively weak androgenic effects of nandrolone in tissues with high 5α-reductase activity, such as the prostate, sebaceous glands, and hair follicles [2].

The structural-activity relationship analysis reveals that the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), total dipole moment, chemical potential, and net atomic charges are key determinants of anabolic-androgenic activity [8]. These electronic properties directly influence the compound's interaction with receptor binding sites and determine the magnitude of biological response [8].

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship modeling of nandrolone and related 19-nortestosterone derivatives has identified critical molecular descriptors that govern biological activity. The QSAR analysis demonstrates that electronic properties, particularly quantum-chemical descriptors, show significant correlation with observed anabolic and androgenic activities [8].

The most predictive QSAR models incorporate multiple descriptor categories, including electronic properties such as HOMO-LUMO energy gaps and dipole moments, structural properties including molecular weight and ring systems, topological descriptors reflecting molecular connectivity, and physicochemical properties such as lipophilicity and hydrogen bonding capacity [8]. These descriptors collectively explain the variance in biological activity observed across the 19-nortestosterone steroid family [8].

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies have generated three-dimensional QSAR models that achieve significant predictive accuracy for steroid receptor binding. These models identify specific regions around the steroid nucleus where steric and electrostatic modifications can enhance or diminish receptor binding affinity [9].

The QSAR models predict that electronic properties of 19-nortestosterone derivatives have the most significant relationship with biological activities, with the energy difference between LUMO and HOMO serving as a primary determinant of receptor binding affinity [8]. The chemical potential and net atomic charges at specific carbon atoms in the steroid nucleus also contribute substantially to the predictive accuracy of these models [8].

Validation studies demonstrate that QSAR models can successfully predict the anabolic-to-androgenic ratios of novel steroid compounds, with the 17α-cyclopropyl-17β, 3β-hydroxy-4-estrene compound predicted to exhibit the highest anabolic-androgenic ratio among tested derivatives [8]. These predictive capabilities support the application of QSAR methodology in the rational design of selective androgen receptor modulators.

Cross-Reactivity with Glucocorticoid and Progesterone Receptors

Nandrolone exhibits significant cross-reactivity with progesterone receptors, demonstrating a relative binding affinity of 20% compared to progesterone [1] [9]. This cross-reactivity contributes to the compound's complex pharmacological profile and may influence its therapeutic and adverse effect patterns. The progesterone receptor binding occurs through specific molecular recognition mechanisms that overlap with the androgen receptor binding site [9].

Binding studies using human progesterone receptor isoforms reveal that nandrolone can function as both an agonist and partial agonist at progesterone receptors, depending on the experimental conditions and receptor subtype [10] [11]. The compound's interaction with progesterone receptors may contribute to its effects on the hypothalamic-pituitary-gonadal axis and influence reproductive function [11].

Cross-reactivity with glucocorticoid receptors is significantly lower, with nandrolone exhibiting only 0.5% binding affinity relative to dexamethasone [1]. This minimal glucocorticoid receptor interaction reduces the likelihood of glucocorticoid-mediated side effects while potentially allowing for some degree of glucocorticoid antagonism [12]. Studies suggest that androgens, including nandrolone, can modulate glucocorticoid receptor activity through both direct and indirect mechanisms [12].

The interaction between nandrolone and glucocorticoid signaling pathways demonstrates tissue-specific variations. In adipose tissue, nandrolone can potentiate glucocorticoid receptor transcriptional activity, while in liver tissue, it may attenuate glucocorticoid signaling independent of active glucocorticoid ligand levels [12]. These tissue-specific interactions contribute to the complex metabolic effects observed with nandrolone administration.

Mineralocorticoid receptor cross-reactivity is minimal, with nandrolone exhibiting only 1.6% binding affinity relative to aldosterone [1]. This low cross-reactivity reduces the risk of mineralocorticoid-related side effects such as sodium retention and hypertension, though some degree of interaction may occur at supraphysiological doses [13].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.62

2.62

Appearance

Melting Point

Needles from 75% alcohol; mp: 174-175 °C; specific optical rotation (alcohol): +104.5 deg at 20 °C/D /Benzoate/

Small, elongated prisms from petroleum ether; mp: 88-89 °C; specific optical rotation: +50 deg at 20 °C/D (c= 0.5 g/100 ml in chloroform) /cyclohexanecarboxylate/

Fine, white to creamy white, crystalline powder; soluble in acetone, chloroform, alcohol, vegetable oils; insoluble in water; odorless or may have slight odor; mp: 33-37 °C /Decanoate/

Fine, white to creamy white, crystalline powder; soluble in chloroform, alcohol, dioxane, ether, vegetable oils; insoluble in water; having slight characteristic odor; mp: 95-99 °C /Phenpropionate/

118 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (30.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (30.91%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Nandrolone decanoate ... /is/ indicated in conditions such as chronic infections, extensive surgery, corticosteroid-induced myopathy, decubitus ulcers, burns, or severe trauma, which require reversal of catabolic processes or protein-sparing effects. /This agent is/ ... adjunct to, and not replacement for, conventional treatment of these disorders. /NOT included in US product labeling/

Nandrolone decanoate is indicated for the treatment of anemia associated with renal insufficiency (and as adjuvant therapy for aplastic and sickle cell anemias /NOT included in US product labeling/) Adequate iron intake is necessary for maximum therapeutic response. /Included in US product labeling/

Nandrolone phenpropionate is indicated in the treatment of refractory deficient red cell production anemias. These may include aplastic anemia, myelofibrosis, myelosclerosis, agnogenic myeloid metaplasia, and hypoplastic anemias caused by malignancy or myelotoxic drugs. Anabolic steroid therapy should not replace other supportive measures. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for NANDROLONE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A14 - Anabolic agents for systemic use

A14A - Anabolic steroids

A14AB - Estren derivatives

A14AB01 - Nandrolone

S - Sensory organs

S01 - Ophthalmologicals

S01X - Other ophthalmologicals

S01XA - Other ophthalmologicals

S01XA11 - Nandrolone

Mechanism of Action

Anabolic-androgenic steroids (AASs) are widely abused by adolescents, although persistent AAS use can cause several adverse physical and mental effects, including drug dependence. The first aim of the present study was to study the action of nandrolone decanoate on dopaminergic and serotonergic activities in the brains of rats. In order to evaluate the anabolic or toxic effects of the dosing regimens used, selected peripheral effects were monitored as well. Male Wistar rats were treated for 2 weeks. Injections containing nandrolone (5 and 20 mg/kg, i.m.) or vehicle were given once daily, 5 days a week. The levels of dopamine (DA), 5-hydroxytryptamine (5-HT) and their metabolites were assayed from dissected brain regions 3 days after the last injection. Blood was collected for chemical assays before, after 1 week treatment and at decapitation. Both doses of nandrolone significantly increased the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of DA in the cerebral cortex, and the higher dose of nandrolone increased the concentrations of 5-HT in the cerebral cortex compared with the vehicle. In addition, after nandrolone treatment, the levels of hemoglobin and erythrocytes increased, and reticulocyte levels decreased. The results suggest that nandrolone at supraphysiological doses, high enough to induce erythropoiesis, induces changes in the dopaminergic and serotonergic neuronal system in the brains of rats. These phenomena may account to some of the observed central stimulatory properties that have been reported following AAS abuse.

Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/

Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

It is not known whether anabolic steroids are distributed into breast milk. /Anabolic steroids/

Metabolism Metabolites

Metabolic studies of (14)c-labeled nortestosterone were carried out in mice by macroscopic autoradiog and in calves by liq scintillation determination of excretion and organ distribution. Radioactivity quickly eliminated in urine and feces. 10 wk after admin residual levels were low.

Wikipedia

Drug Warnings

Anabolic steroids are not recommended for use during pregnancy, since studies in animals have shown that anabolic steroids cause masculinization of the fetus. Risk-benefit must be carefully considered. /Anabolic steroids/

Contraindications: Hypersensitivity to anabolic steroids; male patients with prostate or breast carcinoma; carcinoma of the breast in females with hypercalcemia; nephrosis; the nephrotic phase of nephritis; pregnancy; to enhance physical appearance or athletic performance. /Anabolic steroids/

Anabolic agents may accelerate epiphyseal maturation more rapidly than linear growth in children, and the effect may continue for 6 months after the drug has been stopped. Therefore, monitor therapy by x-ray studies at 6 month intervals to avoid the risk of compromising adult height. Safety and efficacy in children with hereditary angioedema or metastatic breast cancer (rarely found) have not be established. /Anabolic steroids/

For more Drug Warnings (Complete) data for NANDROLONE (16 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

A dry benzene solution of...19-nortestosterone & pyridine is mixed with ... Decanoyl chloride & esterification is allowed ... in an atmosphere of nitrogen. After washing successively with acid, alkali, & water, solvent is evaporated & crude ester is recrystallized from petroleum ether or ... other suitable solvent. /Decanoate/

19-nortestosterone is esterified with hydrocinnamoyl chloride by the method described for nandrolone decanoate. /Phenpropionate/

General Manufacturing Information

This is a controlled substance (anabolic steroid)... .

Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.

Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes /nandrolone/ as an anabolic steroid

Analytic Laboratory Methods

Analyte: nandrolone decanoate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Nandrolone decanoate/

Analyte: nandrolone decanoate; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /Nandrolone decanoate/

Analyte: nandrolone decanoate; matrix: chemical purity; procedure: liquid chromatography with detection at 238 nm and comparison to standards /Nandrolone decanoate/

For more Analytic Laboratory Methods (Complete) data for NANDROLONE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Anabolic steroids may decrease blood glucose concentrations; diabetic patients should be closely monitored for signs of hypoglycemia and dosage of hypoglycemic agent adjusted as necessary. /Anabolic steroids/

Concurrent use /of glucocorticoid corticosteroids, especially with significant mineralocorticoid activity; mineralocorticoid corticosteroids; corticotropin, especially prolonged therapeutic use; or sodium-containing medications or foods/ with anabolic steroids may increase the possibility of edema; in addition, concurrent use of glucocorticoids or corticotropin with anabolic steroids may promote development of severe acne. /Anabolic steroids/

Concurrent use of anabolic steroids with somatrem or somatropin may accelerate epiphyseal maturation. /Anabolic steroids/

Concurrent use /of other hepatotoxic medications/ with anabolic steroids may result in an increased incidence of hepatotoxicity; patients, especially those on prolonged administration or those with a history of liver disease, should be carefully monitored. /Anabolic steroids/

Dates

2: Levin SM, Simkin A, Naor E, Robin GC, Goldenberg A, Dorfman H. A comparison of assay technics in experimental disuse osteoporosis. The effect of nandrolone phenpropionate (Durabolin). Clin Orthop Relat Res. 1972 Jan-Feb;82:246-52. PubMed PMID: 5011032.

3: HAMILTON LD, BENNETT JL, SILVER J. NANDROLONE PHENPROPIONATE IN THE TREATMENT OF GERIATRIC PATIENTS WITH CHRONIC BRAIN DAMAGE. J Am Geriatr Soc. 1964 Apr;12:373-8. PubMed PMID: 14136815.

4: KASICH AM. CLINICAL EVALUATION OF NANDROLONE PHENPROPIONATE IN PATIENTS WITH GASTROINTESTINAL DISEASE. Am J Gastroenterol. 1963 Dec;40:628-33. PubMed PMID: 14099447.

5: MARTINS JK. Use of nandrolone phenpropionate in refractory anemias. Curr Ther Res Clin Exp. 1961 Dec;3:512-9. PubMed PMID: 14470556.

6: BROWN IA, JAMES EM. Nandrolone-phenpropionate in progressive muscular dystrophy. Arch Pediatr. 1961 Nov;78:421-31. PubMed PMID: 13873658.

7: BANGHART HE. Osteoporosis treatment with nandrolone phenpropionate. Pa Med J. 1961 Aug;64:984-6. PubMed PMID: 13686583.

8: SZUJEWSKI HA. Nandrolone phenpropionate: a new palliative agent in the management of mammary carcinoma. Am Pract Dig Treat. 1959 Dec;10:2157-9. PubMed PMID: 13836459.